ABL127 -

ABL127

Catalog Number: EVT-258085
CAS Number:
Molecular Formula: C17H20N2O5
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABL 127 is a covalent aza-β-lactam inhibitor of protein phosphatase methylesterase-1 (PME-1; IC50 = 4.2 nM). It selectively inhibits PME-1 over 50 other serine hydrolases in MDA-MB-231 and HEK293T cell lysates at 10 μM. ABL 127 decreases proliferation of Ishikawa cells and migration of ECC-1 endometrial carcinoma cells when used at a concentration of 50 nM.
ABL127 is a potent and selective inhibitor of Protein phosphatase methylesterase-1.
Overview

ABL127 is a chemical compound identified as a selective inhibitor of protein phosphatase methylesterase 1 (PME-1), an enzyme that plays a critical role in the regulation of protein phosphatase 2A (PP2A) methylation. This inhibition has significant implications for cellular signaling pathways, particularly those involving serine and threonine phosphorylation. ABL127 has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer.

Source and Classification

ABL127 is derived from a class of compounds designed to target PME-1 specifically. It belongs to the category of small-molecule inhibitors that are used in biochemical research and drug discovery. The compound's activity is primarily linked to its ability to covalently modify the active site of PME-1, thus blocking its enzymatic function .

Synthesis Analysis

Methods and Technical Details

The synthesis of ABL127 involves several key steps that utilize advanced organic chemistry techniques. The compound was developed through diversity-oriented synthesis strategies, which allow for the efficient creation of libraries of structurally diverse compounds. This method emphasizes the use of short reaction pathways and complexity-generating reactions, such as cycloadditions and ring-opening reactions, to construct intricate molecular scaffolds from readily available precursors .

The specific synthetic pathway for ABL127 includes:

  1. Starting Materials: Selection of appropriate building blocks that can be combined through multicomponent reactions.
  2. Reaction Conditions: Optimization of conditions such as temperature, solvent, and catalysts to enhance yield and purity.
  3. Purification: Use of chromatographic techniques to isolate ABL127 from by-products.
Molecular Structure Analysis

Structure and Data

ABL127's molecular structure features a β-lactam ring, which is crucial for its interaction with PME-1. The compound's structure has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity.

  • Molecular Formula: C₁₃H₁₅N₃O₃S
  • Molecular Weight: Approximately 293.34 g/mol
  • Structural Characteristics: The β-lactam ring facilitates covalent bonding with the active site serine residue of PME-1 .
Chemical Reactions Analysis

Reactions and Technical Details

ABL127 primarily acts through covalent inhibition of PME-1 by forming an acyl-enzyme intermediate. This reaction involves the nucleophilic attack by the serine residue at the active site of PME-1 on the carbonyl carbon of the β-lactam ring in ABL127, resulting in a stable enzyme-inhibitor complex .

Key aspects of this reaction include:

  • Selectivity: ABL127 exhibits high selectivity for PME-1 over other serine hydrolases, minimizing off-target effects.
  • Reversibility: The inhibition is irreversible under physiological conditions, indicating a permanent modification of PME-1 activity .
Mechanism of Action

Process and Data

The mechanism by which ABL127 exerts its effects involves several steps:

  1. Binding: ABL127 binds to the active site of PME-1.
  2. Covalent Modification: The β-lactam ring undergoes nucleophilic attack by the serine residue, leading to covalent modification.
  3. Inhibition: This modification prevents PME-1 from demethylating PP2A, resulting in increased levels of methylated PP2A.

Studies have shown that treatment with ABL127 leads to hypermethylation of PP2A, which can alter downstream signaling pathways associated with cell growth and differentiation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABL127 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis in aqueous solutions.
  • LogP (Partition Coefficient): Indicates favorable membrane permeability, enhancing its potential as a drug candidate.

These properties contribute to ABL127's utility in biological assays and potential therapeutic applications .

Applications

Scientific Uses

ABL127 has been utilized extensively in research settings due to its specificity for PME-1. Its applications include:

  • Biochemical Studies: Investigating the role of PME-1 in cellular signaling pathways.
  • Drug Discovery: Serving as a lead compound for developing new therapeutics targeting PP2A-related diseases.
  • Neuroscience Research: Exploring its effects on tau hyperphosphorylation and neurotoxicity associated with manganese exposure .
Introduction to PME-1 and the Rationale for ABL127 Development

Biological Significance of Protein Phosphatase Methylesterase 1 (PME-1) in Cellular Regulation

Protein Phosphatase Methylesterase-1 (PME-1) is a pivotal enzyme in the dynamic regulation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase accounting for over 50% of total phosphatase activity in eukaryotic cells [6]. PME-1 specifically catalyzes the demethylation of the PP2A catalytic subunit (PP2Ac) at its highly conserved C-terminal leucine residue (Leu309), reversing the methyl-esterification reaction performed by Leucine Carboxyl Methyltransferase 1 (LCMT1) [1] [5]. This post-translational modification is not merely a molecular switch but a master regulator of PP2A holoenzyme assembly and function. Methylation of Leu309 significantly enhances the affinity of the PP2A core enzyme (scaffolding A subunit and catalytic C subunit) for specific B regulatory subunits (e.g., B55α, B56 families) [6] [9]. These B subunits dictate the substrate specificity, subcellular localization, and functional diversity of the resulting trimeric PP2A holoenzymes [2]. Consequently, PME-1-mediated demethylation disrupts the formation of specific PP2A complexes, thereby modulating the phosphatase's activity towards distinct subsets of cellular substrates involved in critical signaling pathways [1] [5] [9].

Beyond its canonical methylesterase activity, PME-1 exerts a profound inhibitory effect on PP2A through a direct binding mechanism. Structural studies reveal that PME-1 binds directly to the active site of PP2Ac via a catalytic triad (Ser156, His349, Asp181) [9]. This interaction displaces essential manganese ions required for PP2A's phosphatase activity and physically obstructs substrate access [9] [6]. Furthermore, PME-1 binding stabilizes PP2Ac, protecting it from proteasomal degradation [9]. This dual functionality – enzymatic demethylation and direct inhibitory binding – positions PME-1 as a central node in the intricate control of PP2A activity. Given PP2A's role as a tumor suppressor that counteracts numerous oncogenic kinases (e.g., AKT, ERK) and its involvement in neuronal signaling and tau protein regulation, PME-1 activity has far-reaching consequences for cellular homeostasis, affecting processes ranging from cell cycle progression and signal transduction to cytoskeletal dynamics and apoptosis [1] [5] [2].

Table 1: Core Functions of PME-1 in Cellular Regulation

FunctionMolecular MechanismConsequence for PP2ACellular Impact
DemethylationHydrolysis of the Leu309-methyl ester on PP2AcDisrupts binding of specific B regulatory subunits (e.g., B55α)Alters PP2A holoenzyme composition, substrate specificity, and localization
Direct InhibitionBinding to PP2Ac active site via catalytic triad (Ser156, His349, Asp181)Displaces catalytic metal ions; sterically blocks substrate accessSuppresses PP2A phosphatase activity independent of methylation status
StabilizationProtection of PP2Ac from ubiquitin-mediated degradationIncreases PP2Ac protein levels while keeping it inactiveProlongs the pool of inactive PP2A, potentially amplifying inhibitory effects

PME-1 as a Therapeutic Target in Oncogenesis and Neurodegenerative Disorders

Dysregulation of PME-1 expression and activity is strongly implicated in the pathogenesis of major human diseases, particularly cancer and neurodegenerative disorders, validating its potential as a therapeutic target.

  • Oncology: PME-1 is frequently overexpressed in diverse malignancies, including glioblastoma, prostate cancer, liver cancer, and ovarian cancer [2] [6] [9]. Elevated PME-1 levels correlate with advanced tumor grade, metastatic potential, and poor patient prognosis [6] [9]. Mechanistically, PME-1 overexpression drives oncogenesis through sustained inhibition of tumor-suppressive PP2A complexes. This inhibition leads to hyperactivation of key oncogenic signaling pathways:
  • MAPK/ERK Pathway: PP2A-B56 holoenzymes normally dephosphorylate and inactivate components of the MAPK cascade (e.g., MEK, ERK). PME-1-mediated demethylation/inhibition prevents this, resulting in constitutive ERK signaling, promoting proliferation, survival, and invasion [2] [9]. Recent research using the NanoBiT system further revealed a complex regulatory triad: Checkpoint Kinase 1 (CHK1) phosphorylates PP2Ac (e.g., at Thr219), promoting PME-1 binding. In turn, PME-1-bound PP2A is unable to dephosphorylate and regulate CHK1, creating a potential feed-forward loop favoring survival and DNA damage response evasion in cancer cells [6].
  • PI3K/AKT Pathway: PP2A-B55α holoenzymes are critical negative regulators of AKT. PME-1 inhibition of PP2A-B55α results in hyperphosphorylated, activated AKT, driving cell growth, metabolism, and suppression of apoptosis [2] [9]. Studies in glioblastoma cell lines demonstrated that PME-1 overexpression, particularly under oxidative stress, inhibits nuclear PP2A-B55α, leading to sustained phosphorylation of MAPKAPK2 and RIPK1, promoting necroptosis and potentially contributing to tumor microenvironment dynamics [2].
  • Other Pathways: PME-1 also impacts c-Myc stability, Wnt/β-catenin signaling, and cell cycle regulators downstream of PP2A inhibition [9]. Genetic knockdown (KD) of PME-1 or pharmacological inhibition reduces cancer cell proliferation, invasion, and tumor growth in preclinical models, highlighting its functional importance [6] [9].

  • Neurodegeneration: PME-1 overexpression and consequent PP2A dysfunction are strongly linked to Alzheimer's disease (AD) and potentially other tauopathies [2] [9]. Key evidence includes:

  • Increased PME-1 expression and decreased PP2Ac methylation levels are observed in post-mortem brain tissue from AD patients compared to healthy controls [2] [9].
  • PP2A-Bα is the primary tau phosphatase in the brain. PME-1-mediated demethylation and inhibition of PP2A-Bα holoenzymes lead to reduced tau dephosphorylation [2] [9]. This results in the accumulation of hyperphosphorylated tau, a critical step in the formation of neurofibrillary tangles (NFTs), a hallmark of AD pathology.
  • PME-1 may also contribute to amyloid-β (Aβ) pathology. Dysregulated PP2A activity can affect amyloid precursor protein (APP) processing, potentially increasing pathogenic Aβ production [2]. Furthermore, the observed increase in PME-1 expression and oxidative stress in the AD brain creates conditions favoring aberrant cell death signaling pathways, potentially exacerbating neuronal loss [2] [9]. The aging brain naturally shows a decline in PP2A methylation, potentially increasing vulnerability to PME-1 dysregulation [2].

Table 2: PME-1 Dysregulation in Disease Pathogenesis

Disease AreaKey ObservationsMolecular ConsequencesFunctional Outcomes
Cancer (e.g., GBM, Prostate, Liver)Overexpression correlates with poor prognosisInactivation of PP2A tumor suppressor activity; Hyperactivation of MAPK/ERK, PI3K/AKT, CHK1Enhanced proliferation, survival, invasion, metastasis; Evasion of DNA damage response
Alzheimer's DiseaseIncreased PME-1 protein levels; Decreased PP2A methylation in brain tissueInhibition of PP2A-Bα holoenzyme; Reduced Tau dephosphorylationTau hyperphosphorylation, Neurofibrillary Tangle formation, Neuronal dysfunction/death; Potential contribution to Aβ pathology

Historical Challenges in PME-1 Inhibitor Discovery and the Emergence of ABL127

The therapeutic potential of PME-1 inhibition has been recognized for years, but developing potent, selective, and cell-active inhibitors presented significant scientific hurdles. Initial efforts were hampered by several key challenges:

  • Enzymatic Complexity: PME-1's mechanism involves both methylesterase activity and direct PP2A binding/inhibition. Distinguishing compounds that solely inhibit the enzymatic activity from those disrupting the protein-protein interaction (PPI) was difficult using traditional biochemical assays [6] [9]. Early assays often failed to capture the cellular context of PME-1/PP2Ac binding.
  • Lack of Robust Screening Assays: Developing high-throughput screening (HTS) assays capable of reliably detecting inhibitors of PME-1's methylesterase activity or its interaction with PP2Ac within a complex cellular environment was challenging. Biochemical assays using isolated proteins might not reflect cellular physiology.
  • Selectivity Concerns: PME-1 belongs to the serine hydrolase superfamily. Achieving selectivity over other abundant hydrolases (e.g., carboxylesterases, lipases) was crucial to avoid off-target effects and misinterpretation of cellular phenotypes [7]. Initial inhibitors often lacked sufficient selectivity.
  • Chemical Tractability: PME-1 was initially considered a difficult target for small-molecule inhibition due to the nature of its active site and the challenge of disrupting the extensive PME-1/PP2Ac interface.

The landscape of PME-1 inhibitor discovery changed significantly with the advent of ABL127, identified through innovative approaches fostered by initiatives like the NIH Molecular Libraries Program (MLP) [7]. ABL127 emerged as a breakthrough compound addressing previous limitations:

  • Mechanism of Action: ABL127 is a selective covalent inhibitor of PME-1. It reacts irreversibly with the active site serine nucleophile (Ser156) within the catalytic triad of PME-1, permanently inactivating its enzymatic function [4] [8] [10].
  • Potency: ABL127 exhibits exceptional potency in cellular contexts, with reported IC50 values of 6.4 nM in HEK293T cells and 4.2 nM in MDA-MB-231 cells, as determined by fluorescence polarization activity-based protein profiling (fluopol-ABPP) assays [4] [8] [10].
  • Selectivity: Profiling demonstrated significant selectivity of ABL127 for PME-1 over other serine hydrolases, a critical advancement over earlier, less selective compounds [7] [4]. This selectivity is attributed to its specific interaction with the PME-1 active site.
  • Cellular Activity and Consequences: Treatment of cells with ABL127 effectively disrupts the PME-1/PP2Ac complex. This was definitively shown using advanced techniques like the NanoBiT luciferase complementation system, where ABL127 treatment rapidly and dose-dependently decreased luminescence reflecting the PME-1-PP2Ac interaction in live cells [6]. Crucially, this disruption leads to functional consequences:
  • Increased PP2A Activity: Treatment of endometrial carcinoma (EC) cells with ABL127 resulted in a significant (~45%) increase in PP2A activity [8] [9], directly demonstrating target engagement and functional reversal of PME-1 inhibition.
  • Anti-Proliferative Effects: ABL127 treatment reduced proliferation in Ishikawa endometrial cancer cells, mimicking the effects observed with PME-1 shRNA knockdown [8] [9].
  • Impact on Differentiation: Studies in muscle cell lines (C2C12) indicated that PME-1 inhibition by compounds like ABL127 can dysregulate MAPK signaling and attenuate differentiation [9], highlighting the compound's biological activity, though also indicating context-dependent effects.
  • Effects in Neuroscience Models: While direct in vivo ABL127 data in neurodegeneration models within the search results is limited, the compound and related inhibitors (like EHT, a coffee component blocking PME-1 binding) showed promise in reducing tau hyperphosphorylation and cognitive impairment in rat AD models, supporting the mechanistic link [2].

ABL127 represents a pivotal tool compound, overcoming prior challenges and enabling rigorous investigation of PME-1 biology and therapeutic potential across oncology and neuroscience. Its covalent mechanism, high potency, cellular activity, and selectivity profile distinguish it from previous exploratory molecules.

Table 3: Key Characteristics of ABL127 as a PME-1 Inhibitor

Properties

Product Name

ABL127

IUPAC Name

dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m0/s1

InChI Key

ZRHWCAFAIHTQKD-KRWDZBQOSA-N

SMILES

COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

ABL127

Canonical SMILES

COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3

Isomeric SMILES

COC(=O)N1C(=O)[C@@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.